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Compound of Interest

Compound Name: C12-iE-DAP

Cat. No.: B15611311 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: C12-iE-DAP is a potent and specific synthetic agonist for the Nucleotide-binding

Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition

receptor. It is an acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal peptidoglycan

motif recognized by NOD1, which is found in the cell walls of most Gram-negative and certain

Gram-positive bacteria. The addition of a lauroyl (C12) group significantly enhances its

potency, making it 100 to 1000 times more effective than iE-DAP at stimulating NOD1. Upon

recognition, NOD1 triggers a signaling cascade that leads to the activation of the transcription

factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6,

and IL-8.[1] This makes C12-iE-DAP an invaluable tool for studying innate immunity,

inflammatory responses, and host-pathogen interactions in a controlled cellular environment.

Mechanism of Action: The NOD1 Signaling Pathway
C12-iE-DAP is recognized by the cytosolic receptor NOD1. This binding event induces

oligomerization of NOD1 and the recruitment of the serine/threonine kinase RIPK2 (RICK)

through a CARD-CARD homophilic interaction.[2][3] RIPK2 is then activated and mediates the

ubiquitination of the IKK complex, leading to the phosphorylation and subsequent proteasomal

degradation of the inhibitor of κB (IκBα).[2] This releases the NF-κB dimer (typically p65/p50),

allowing it to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription

of target genes, including those for inflammatory cytokines.[4][5]
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Diagram 1: C12-iE-DAP induced NOD1 signaling cascade.

Experimental Design and Workflow
A typical experiment to investigate the cellular response to C12-iE-DAP involves cell seeding,

stimulation, and subsequent analysis using various downstream assays. The workflow allows

for the assessment of specific signaling events (NF-κB activation), functional outcomes

(cytokine production), and potential cytotoxic effects (cell viability).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15611311?utm_src=pdf-body-img
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Downstream Assays

1. Seed Cells
(e.g., THP-1, HEK293)

2. Stimulate with C12-iE-DAP
(e.g., 2-24 hours)

3. Incubate

4. Process Samples

Cytokine Measurement
(ELISA)

Supernatant

NF-κB Activation
(Immunofluorescence)

Adherent/Suspension Cells

Cell Viability
(MTT Assay)

Adherent/Suspension Cells

Click to download full resolution via product page

Diagram 2: General experimental workflow for C12-iE-DAP stimulation.

Detailed Experimental Protocols
Protocol 1: Cell Stimulation with C12-iE-DAP
This protocol describes the general procedure for stimulating cultured cells with C12-iE-DAP.

Human monocytic THP-1 cells are used as an example.

Materials:

THP-1 cells

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
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C12-iE-DAP (InvivoGen, Cat: tlrl-c12dap)

DMSO (for vehicle control)

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 500 µL

of complete culture medium.

Agonist Preparation: Prepare a stock solution of C12-iE-DAP in sterile, endotoxin-free water.

Further dilute the stock solution in culture medium to achieve the desired final

concentrations. A common working concentration for potent stimulation is 10 µM.[1]

Cell Treatment: Add the diluted C12-iE-DAP to the cells. For control wells, add an equivalent

volume of the vehicle (e.g., medium with DMSO if inhibitors are used).

Incubation: Incubate the cells for a specified period (e.g., 20-24 hours for cytokine

production) at 37°C in a 5% CO₂ incubator.[1]

Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and

carefully collect the supernatant for cytokine analysis. The cell pellet can be used for other

assays like Western blotting or viability tests.

Protocol 2: NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence protocol measures NF-κB activation by visualizing the translocation

of the p65 subunit from the cytoplasm to the nucleus.

Materials:

Cells cultured on glass coverslips or in imaging-compatible plates

4% Paraformaldehyde (PFA) for fixation

0.1% Triton X-100 in PBS for permeabilization
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Blocking Buffer (e.g., PBS with 5% BSA)

Primary antibody: Rabbit anti-NF-κB p65

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

Nuclear stain: DAPI or Hoechst 33342

Fluorescence microscope

Procedure:

Cell Stimulation: Treat cells with C12-iE-DAP (e.g., 10 µM) for an optimal time, typically 30-

60 minutes.[6]

Fixation: Remove the medium and wash cells with PBS. Fix the cells with 4% PFA for 15

minutes at room temperature.

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 for

10 minutes.

Blocking: Wash three times with PBS. Block non-specific binding with Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the primary anti-p65 antibody in Blocking Buffer (e.g.,

1:200). Incubate with cells for 1-2 hours at room temperature or overnight at 4°C.

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled

secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected

from light.

Nuclear Staining: Wash three times with PBS. Stain nuclei with DAPI or Hoechst for 5

minutes.

Imaging: Wash a final three times with PBS and mount coverslips or image the plate directly

using a fluorescence microscope. Activated cells will show a clear co-localization of the p65

signal (green) with the nuclear stain (blue).
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Protocol 3: Cytokine Measurement by ELISA
This protocol outlines a sandwich ELISA for quantifying a specific cytokine (e.g., IL-8) in cell

culture supernatants.

Materials:

ELISA plate (96-well)

Capture antibody (e.g., anti-human IL-8)

Detection antibody (e.g., biotinylated anti-human IL-8)

Recombinant cytokine standard (e.g., recombinant human IL-8)

Assay Diluent (e.g., PBS with 10% FBS)

Wash Buffer (PBS with 0.05% Tween-20)

Streptavidin-HRP

TMB Substrate Solution

Stop Solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.

Incubate overnight at 4°C.

Blocking: Wash the plate three times with Wash Buffer. Block the plate with Assay Diluent for

at least 1 hour at room temperature.

Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants

and serially diluted cytokine standards to the wells. Incubate for 2 hours at room

temperature.[7]
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Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection

antibody. Incubate for 1 hour at room temperature.[8]

Streptavidin-HRP Incubation: Wash the plate three times. Add Streptavidin-HRP conjugate.

Incubate for 30 minutes at room temperature, protected from light.

Development: Wash the plate five times. Add TMB substrate and incubate until a color

change is observed (typically 15-20 minutes).

Stopping and Reading: Stop the reaction by adding Stop Solution. Read the absorbance at

450 nm on a microplate reader.

Analysis: Calculate the cytokine concentrations in your samples by interpolating from the

standard curve.[9]

Protocol 4: Cell Viability by MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial

dehydrogenases.[10]

Materials:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., SDS-HCl or DMSO)

96-well plate

Procedure:

Cell Treatment: Seed and treat cells with C12-iE-DAP in a 96-well plate as described in

Protocol 1. Include wells with untreated cells as a negative control and wells with a known

cytotoxic agent as a positive control.

Add MTT Reagent: After the treatment period, add 10 µL of MTT stock solution to each well

(final concentration 0.5 mg/mL).[10]
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Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the

yellow MTT to purple formazan crystals.[11]

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.

Incubation: Incubate the plate for another 4 hours at 37°C or overnight to ensure complete

solubilization.[10]

Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm (e.g.,

570 nm) using a microplate reader.

Analysis: Cell viability is proportional to the absorbance. Results are often expressed as a

percentage of the untreated control.

Data Presentation
Quantitative data should be summarized for clear interpretation. The following tables provide

examples of expected results based on published studies.

Table 1: Dose-Dependent IL-8 Production in THP-1 Cells Stimulated with C12-iE-DAP. Data is

illustrative and based on trends observed in literature.[1]

C12-iE-DAP Concentration Mean IL-8 Concentration (pg/mL) ± SD

0 µM (Control) 50 ± 15

1 µM 800 ± 90

5 µM 2500 ± 210

10 µM 4500 ± 350

Table 2: Effect of NOD1 Inhibitor on C12-iE-DAP-Induced TNF-α Production. Data is illustrative

and based on the principle of NOD1 inhibition.
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Treatment Group Mean TNF-α Concentration (pg/mL) ± SD

Control (Vehicle) 25 ± 10

C12-iE-DAP (10 µM) 1200 ± 150

NOD1 Inhibitor (e.g., ML130) 30 ± 12

C12-iE-DAP + NOD1 Inhibitor 150 ± 45

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15611311#c12-ie-dap-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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